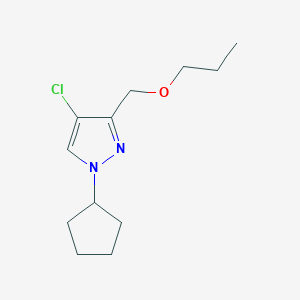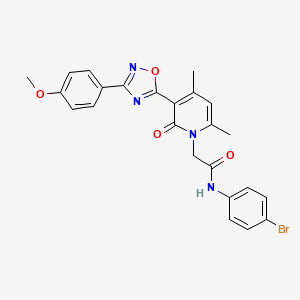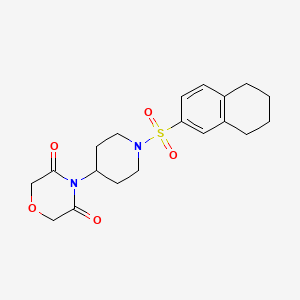![molecular formula C22H15FN4O2 B2709007 4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902890-87-3](/img/structure/B2709007.png)
4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a heterocyclic compound . It is part of the triazole class of compounds, which are known for their versatile biological activities . This specific compound is offered by Benchchem for its CAS No. 902890-87-3.
Synthesis Analysis
The synthesis of related compounds involves aromatic nucleophilic substitution . The structures of the synthesized compounds are confirmed by IR, 1H NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by X-ray diffraction . The DFT-optimized structure was found to be consistent with that determined by X-ray diffraction .Chemical Reactions Analysis
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed using various methods. For example, the vibrational assignment was based on the characteristic vibrational absorption band of the compound . The theoretical and experimental 13C NMR chemical shifts exhibited good correlation .Aplicaciones Científicas De Investigación
Anticancer Activity
A study on a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share a structural similarity to the queried compound, found that some derivatives exhibit significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines. These compounds were synthesized and evaluated using the MTT cell viability method, highlighting their potential as anticancer agents (B. N. Reddy et al., 2015).
Anticonvulsant Activity
Research into 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives identified a compound with potent anticonvulsant properties. This work demonstrates the therapeutic potential of such structures in epilepsy treatment, indicating a similar research interest for the specified compound (Zhi-Feng Xie et al., 2005).
Antitumor Activity
A specific derivative of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was synthesized and its structure characterized, showing better antitumor activity than a reference compound in human hepatoma and melanoma cell lines. This suggests the potential utility of the compound in oncology research (Zhixu Zhou et al., 2021).
Tubulin Polymerization Inhibitors
A series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were explored for their ability to inhibit tubulin assembly, a critical process in cancer cell growth and metastasis. This research indicates the potential for such compounds to serve as cancer therapeutics by disrupting tubulin polymerization (Mohsine Driowya et al., 2016).
H1-Antihistaminic Activity
Novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and evaluated for their H1-antihistaminic activity. The findings suggest these compounds could serve as prototypes for developing new classes of H1-antihistamines, highlighting the broad therapeutic potential of the chemical structure (V. Alagarsamy et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(4-hydroxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O2/c23-16-9-5-14(6-10-16)13-26-21(29)18-3-1-2-4-19(18)27-20(24-25-22(26)27)15-7-11-17(28)12-8-15/h1-12,28H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKRJIAVLQCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)C4=CC=C(C=C4)O)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2708924.png)
![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)


![3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile](/img/structure/B2708937.png)








![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)